molecular formula C16H17NO3 B2423988 methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate CAS No. 329780-76-9

methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate

Cat. No.: B2423988
CAS No.: 329780-76-9
M. Wt: 271.316
InChI Key: SWPFMOGPLAARRE-UKTHLTGXSA-N
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Description

Molecular Structure Analysis

The molecular structure of “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the ester, cyano, and dimethyl groups .


Chemical Reactions Analysis

As an organic compound, “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be expected to undergo a variety of chemical reactions. These could include reactions with acids or bases, redox reactions, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Transformation in Heterocyclic Systems

Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate has shown utility as a versatile synthon in the preparation of polysubstituted heterocyclic systems. This compound has been utilized to synthesize a range of heterocycles including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other multifunctional compounds. The diverse range of structures accessible from this synthon highlights its potential as a reagent in the synthesis of complex heterocyclic frameworks (Pizzioli et al., 1998).

Molecular and Crystal Structure Analysis

The compound has also been a subject of interest in the study of molecular and crystal structures. In particular, the X-ray crystal structure of a derivative of methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate was determined, revealing intricate details about the molecular arrangement and crystal packing. This information is vital for understanding the physical properties of the material and its behavior in different chemical environments (Moser, Bertolasi, & Vaughan, 2005).

Radical Equivalents and Organic Transformations

Furthermore, a novel one-carbon radical equivalent based on a derivative of methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate has been explored for its utility in organic synthesis. This compound, identified as cyano(ethoxycarbonothioylthio)methyl benzoate, has been demonstrated to be an effective reagent for introducing acyl units via radical addition to olefins, indicating its potential as a versatile building block in synthetic chemistry (Bagal, de Greef, & Zard, 2006).

Safety and Hazards

The safety and hazards associated with “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” could include exploring its potential uses in various fields, studying its properties in more detail, and developing safer and more efficient methods for its synthesis .

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)14(18)13(10-17)9-11-5-7-12(8-6-11)15(19)20-4/h5-9H,1-4H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPFMOGPLAARRE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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